Product packaging for Benzamide, N-methyl-N-2-pyridinyl-(Cat. No.:CAS No. 65052-85-9)

Benzamide, N-methyl-N-2-pyridinyl-

Cat. No.: B1659423
CAS No.: 65052-85-9
M. Wt: 212.25 g/mol
InChI Key: WUXNIYVPMJTJRZ-UHFFFAOYSA-N
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Description

Overview of Benzamide (B126) Derivatives: Structural Diversity and Research Significance

Benzamides, a class of organic compounds characterized by a carboxamide group attached to a benzene (B151609) ring, represent a cornerstone in various fields of chemical research. nih.gov Their structural versatility, achieved through diverse substitution patterns on both the phenyl ring and the amide nitrogen, gives rise to a vast library of molecules with a wide spectrum of physicochemical properties and biological activities. sigmaaldrich.comresearchgate.net This structural adaptability has made benzamide derivatives a privileged scaffold in medicinal chemistry, leading to the development of numerous therapeutic agents. researchgate.net Moreover, the unique electronic and coordinating properties of benzamides have established their importance in materials science and coordination chemistry. mdpi.comnih.gov

The fundamental benzamide structure consists of a benzene ring bonded to a carbonyl group, which is in turn bonded to a nitrogen atom. The reactivity and properties of the molecule can be finely tuned by introducing different functional groups at various positions. This adaptability is a key reason for their extensive investigation.

The Unique Chemical Architecture of N-Methyl-N-2-Pyridinyl-Benzamide

Benzamide, N-methyl-N-2-pyridinyl- (see Table 1 for compound details) presents a distinctive molecular framework. It features a central benzamide core where the amide nitrogen is substituted with both a methyl group and a 2-pyridinyl group. This specific arrangement introduces several key structural and electronic features. The presence of the pyridine (B92270) ring, a six-membered aromatic heterocycle containing a nitrogen atom, imparts a degree of basicity and the ability to coordinate with metal ions. mdpi.com The N-methyl group introduces steric bulk and influences the rotational barrier around the C-N amide bond.

Interactive Data Table: Physicochemical Properties of N-Methyl-N-2-Pyridinyl-Benzamide

PropertyValueReference
CAS Number65052-85-9
Molecular FormulaC13H12N2O
Molecular Weight212.25 g/mol
AppearanceSolid (predicted)
Melting PointNot available
Boiling PointNot available
SolubilitySoluble in many organic solvents (inferred) nih.gov

Current Research Landscape and Academic Focus on the Compound

While dedicated research focusing exclusively on Benzamide, N-methyl-N-2-pyridinyl- is not extensively documented in publicly available literature, the academic focus on its constituent parts and structurally related analogues is significant. Research into N-pyridinyl benzamides is active, with studies often exploring their synthesis, structural characterization, and potential applications.

Synthetic strategies towards N-pyridinyl benzamides often involve the acylation of aminopyridines with benzoyl chlorides or the coupling of benzoic acids with aminopyridines using various catalytic systems. mdpi.com The development of efficient and sustainable synthetic methodologies for this class of compounds remains an area of interest. mdpi.com

Furthermore, spectroscopic characterization of related compounds using techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) is a common practice to confirm their structure and purity. The spectral data provide valuable insights into the electronic environment of the different functional groups within the molecule.

Interdisciplinary Relevance: Bridging Organic, Medicinal, and Materials Chemistry

The unique structural features of Benzamide, N-methyl-N-2-pyridinyl- position it as a molecule with potential relevance across multiple chemical disciplines.

Organic Chemistry: In synthetic organic chemistry, this compound can serve as a versatile intermediate for the construction of more complex molecular architectures. The pyridinyl nitrogen can be quaternized or oxidized to introduce new functionalities, and the aromatic rings can undergo further substitution reactions.

Medicinal Chemistry: The benzamide scaffold is a well-established pharmacophore found in a wide range of clinically used drugs. researchgate.net The incorporation of a pyridinyl ring, another common motif in pharmaceuticals, suggests that N-Methyl-N-2-Pyridinyl-Benzamide could be a valuable starting point for the design and synthesis of novel bioactive molecules. The pyridine nitrogen can participate in hydrogen bonding interactions with biological targets, potentially enhancing binding affinity and selectivity.

Materials Chemistry: The ability of the pyridinyl group to coordinate with metal ions opens up possibilities for the use of N-Methyl-N-2-Pyridinyl-Benzamide as a ligand in the design of coordination polymers and metal-organic frameworks (MOFs). mdpi.com These materials have potential applications in catalysis, gas storage, and sensing. Furthermore, the aromatic and heterocyclic nature of the compound suggests potential for investigation in the field of organic electronics, such as in the development of organic light-emitting diodes (OLEDs), where related aromatic amides have shown promise. nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H12N2O B1659423 Benzamide, N-methyl-N-2-pyridinyl- CAS No. 65052-85-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-methyl-N-pyridin-2-ylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N2O/c1-15(12-9-5-6-10-14-12)13(16)11-7-3-2-4-8-11/h2-10H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUXNIYVPMJTJRZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=CC=CC=N1)C(=O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20401353
Record name Benzamide, N-methyl-N-2-pyridinyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20401353
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

65052-85-9
Record name Benzamide, N-methyl-N-2-pyridinyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20401353
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Chemical Transformations

Established Synthetic Routes for N-Methyl-N-2-Pyridinyl-Benzamide and Analogs

Traditional methods for the synthesis of N-methyl-N-2-pyridinyl-benzamide rely on well-known organic transformations, providing reliable and accessible pathways to the target molecule.

Acylation or Formylation of 2-Aminopyridine (B139424) Followed by N-Methylation

One of the common strategies for the preparation of N-methyl-N-(pyridin-2-yl) amides involves a two-step sequence starting from 2-aminopyridine. researchgate.net This method first involves the acylation or formylation of the primary amine group of 2-aminopyridine with a suitable benzoylating agent, such as benzoyl chloride or benzoic anhydride, to form the intermediate N-(pyridin-2-yl)benzamide.

Subsequent N-methylation of the secondary amide nitrogen is then carried out to yield the final product, N-methyl-N-2-pyridinyl-benzamide. This methylation step typically employs a methylating agent like methyl iodide or dimethyl sulfate (B86663) in the presence of a base to deprotonate the amide nitrogen, facilitating the nucleophilic substitution.

Amidation Reactions Involving Benzoyl Chloride or Benzoic Acid and N-Methyl-2-Aminopyridine

A more direct approach involves the amidation of N-methyl-2-aminopyridine with benzoyl chloride or benzoic acid. The reaction between N-methyl-2-aminopyridine and benzoyl chloride is a classic Schotten-Baumann type reaction, where the nucleophilic secondary amine attacks the electrophilic carbonyl carbon of the acid chloride, leading to the formation of the amide bond and elimination of hydrogen chloride. A base is typically added to neutralize the HCl byproduct.

Alternatively, direct amidation using benzoic acid can be achieved, often requiring activating agents to convert the carboxylic acid into a more reactive species, or through high-temperature condensation. A notable advancement in this area is the use of copper-catalyzed Goldberg reactions. A specific and efficient method has been developed for the synthesis of N-methyl-N-(pyridin-2-yl)benzamide from N-methylbenzamide and 2-bromopyridine, utilizing a copper iodide and 1,10-phenanthroline (B135089) catalyst system. researchgate.net This process offers high yields and can be performed on a multigram scale. researchgate.net

ReactantsCatalyst/ReagentsProductYieldReference
N-methylbenzamide, 2-bromopyridineCuI, 1,10-phenanthroline, K₃PO₄, tolueneN-methyl-N-(pyridin-2-yl)benzamide80% researchgate.net

Preparation from N-Aryl-N'-Benzoylthioureas

An alternative synthetic pathway involves the transformation of N-aryl-N'-benzoylthioureas into the corresponding benzamides. This method relies on the desulfurization of the thiourea (B124793) moiety. Research has shown that benzoylthioureas can be decomposed to form benzamides and thiobenzamides using an iodine-alumina catalyst under solvent-free conditions. rsc.org The regioselectivity of this reaction is influenced by the electronic nature of the substituents on the aryl group. rsc.org For the synthesis of N-methyl-N-2-pyridinyl-benzamide, a precursor such as N-(N-methyl-N-pyridinyl)-N'-benzoylthiourea could potentially be used, where the subsequent cleavage and rearrangement would lead to the desired amide. The mechanism is believed to involve the migration of the aryl or phenyl group. rsc.org

Novel and Advanced Synthetic Strategies

In recent years, there has been a growing interest in developing more efficient and sustainable methods for amide bond formation, with a focus on transition metal-catalyzed reactions.

Transition Metal-Catalyzed Amidation Reactions for N-(Pyridin-2-yl)benzamides

Transition metal catalysis has emerged as a powerful tool for the synthesis of amides, offering milder reaction conditions and broader substrate scope compared to traditional methods. These reactions often proceed through different mechanisms, including oxidative amidation and cross-coupling reactions.

A significant advancement in the synthesis of N-(pyridin-2-yl)benzamides involves the use of bimetallic metal-organic frameworks (MOFs) as heterogeneous catalysts. Specifically, a Fe₂Ni-BDC (BDC = 1,4-benzenedicarboxylate) MOF has been successfully employed for the amidation reaction between 2-aminopyridine and trans-β-nitrostyrene to produce N-(pyridin-2-yl)benzamide. mdpi.com This reaction proceeds under atmospheric air and demonstrates high efficiency, with the catalyst being reusable for multiple cycles without a significant loss in activity. mdpi.com The bimetallic nature of the Fe₂Ni-BDC catalyst is believed to be crucial for its high catalytic performance. mdpi.com

ReactantsCatalystSolventTemperatureTimeYieldReference
2-aminopyridine, trans-β-nitrostyreneFe₂Ni-BDCDichloromethane80 °C24 h82% mdpi.com

This catalytic system showcases a greener and more sustainable approach to the synthesis of the N-(pyridin-2-yl)benzamide scaffold, which is the parent structure of N-methyl-N-2-pyridinyl-benzamide.

Oxidative Amidation Approaches

Oxidative amidation serves as a significant pathway for the synthesis of N-heterocyclic amides, including derivatives related to Benzamide (B126), N-methyl-N-2-pyridinyl-. mdpi.com Research has explored various catalytic systems to facilitate these reactions. For instance, the use of a bimetallic metal-organic framework, Fe2Ni-BDC, has been shown to be an effective heterogeneous catalyst for the amidation reaction between trans-1-nitro-phenylethylene and 2-aminopyridine to produce N-(pyridin-2-yl)-benzamide under aerobic conditions. mdpi.com This method highlights the potential for developing more sustainable and reusable catalytic systems for amide bond formation. mdpi.com Other approaches have included copper-catalyzed oxidative coupling of 2-aminopyridines with terminal alkynes and direct oxidative amidation of aldehydes with amines, underscoring the versatility of oxidative strategies in synthesizing pyridyl benzamides. mdpi.com

Palladium-Mediated C(sp3)-H Bond Activation for N-Methyl Group Functionalization

A significant advancement in the functionalization of Benzamide, N-methyl-N-2-pyridinyl- involves the use of palladium-mediated C(sp3)-H bond activation. This strategy allows for the direct modification of the N-methyl group, opening avenues for the synthesis of a diverse range of derivatives. acs.org

Direct Arylation and Alkylation Reactions

Researchers have successfully developed a method for the direct arylation and alkylation of the N-methyl group in N-methyl-N-(pyridin-2-yl)benzamide. acs.org This process, mediated by palladium, enables the formation of N-(CH2-aryl/alkyl)-substituted N-(pyridin-2-yl)benzamides with good tolerance for various functional groups. acs.org This direct functionalization of a typically unreactive C(sp3)-H bond represents a highly efficient and atom-economical approach to creating complex molecules from a simpler precursor. acs.org

Stoichiometric Synthesis and Role of Palladacycle Intermediates

The key to the success of the palladium-mediated C(sp3)-H activation lies in the formation of specific intermediates. The reaction of the N-methyl-N-(pyridin-2-yl)benzamide precursor with palladium(II) acetate (B1210297) leads to the formation of dinuclear palladacycle intermediates. acs.org The structures of these crucial intermediates have been thoroughly characterized using mass spectrometry, NMR spectroscopy, and X-ray crystallography. acs.org These palladacycles are not mere transient species but are key players that facilitate the subsequent C-H bond functionalization. acs.org In some cases, the weak coordination of a directing group to the palladium catalyst can hinder C-H activation; however, strategies are being developed to modulate the binding properties to enhance the formation of the catalyst-bound substrate complex and stabilize the resulting palladacycle intermediate. nih.gov

Electro-Oxidative Ring Opening of Imidazopyridine Derivatives

An alternative and sustainable approach to synthesizing N-(pyridin-2-yl)benzamides involves the electro-oxidative ring opening of 2-arylimidazo[1,2-a]pyridines. thieme-connect.comthieme-connect.com This method offers a mild alternative to traditional, often harsh, reaction conditions for producing N-(pyridin-2-yl)amide derivatives. thieme-connect.comthieme-connect.com The process demonstrates good tolerance for a variety of functional groups. thieme-connect.comthieme-connect.com Mechanistic studies have revealed that the oxygen atom in the final product originates from the residual water present in the dimethyl sulfoxide (B87167) (DMSO) solvent. thieme-connect.com This electrochemical method avoids the need for external chemical oxidants, aligning with the principles of green chemistry. rsc.org

Ortho-Methylation of Benzamide Derivatives via Methyl-Containing Peroxides

The functionalization of the benzamide ring itself has also been a subject of investigation. Specifically, the ortho-methylation of benzamide derivatives can be achieved using methyl-containing peroxides. nih.gov While research has shown the feasibility of this transformation, the efficiency can be dependent on the nature of the N-substituent on the benzamide. nih.gov For instance, a Pd(OAc)2/DCP system has been reported for the ortho-methylation of benzamides, though with limited examples. nih.gov Cobalt-catalyzed systems using dicumyl peroxide (DCP) as the methyl source have also been explored for the ortho-methylation of benzamides, facilitated by a directing group. nih.gov

Mechanistic Investigations of Synthetic Processes

Elucidation of Reaction Pathways and Catalytic Cycles (e.g., Ni(II)/Ni(IV) cycles)

Nickel-catalyzed C-H activation has become a prominent strategy for modifying benzamides. rsc.orgmdpi.com The N-methyl-N-2-pyridinyl group acts as an effective bidentate directing group, facilitating the formation of a stable five-membered metallacyclic intermediate with the nickel catalyst. This coordination brings the catalyst into close proximity to the ortho-C-H bond of the benzamide ring, enabling its activation.

Detailed mechanistic investigations, often supported by density functional theory (DFT) calculations, have shed light on the operative catalytic cycles. For the nickel-catalyzed alkylation of benzamides, a Ni(II)/Ni(IV) cycle is considered the most plausible pathway. rsc.org This cycle can be summarized in four main steps:

N-H and C-H Bond Activation : The reaction initiates with the activation of the N-H and C-H bonds through a concerted metalation-deprotonation process, forming a nickelacycle intermediate. rsc.org

Reductive Elimination : The newly introduced alkyl group and the aryl group then couple via C-C reductive elimination from the Ni(IV) center. rsc.org

Catalyst Regeneration : This final step releases the ortho-alkylated benzamide product and regenerates the active Ni(II) catalyst, allowing it to re-enter the catalytic cycle. rsc.org

Alternative mechanisms have also been proposed. For certain transformations, a Ni(I)/Ni(III) cycle may be operative. mdpi.com In other cases, particularly in reactions with bicyclic alkenes, an "N-H deprotonation circumvented" catalytic mechanism has been suggested. rsc.org In this pathway, the N-H bond remains intact, participating in a hydrogen bond that stabilizes the transition state for ortho-C-H functionalization. rsc.org The retention of the N-H moiety leads to a weaker, more flexible coordination with the nickel center, which is advantageous during key steps like alkene insertion. rsc.org

Kinetic Isotope Effect (KIE) Studies in Reaction Mechanisms

Kinetic Isotope Effect (KIE) studies are a powerful tool for probing reaction mechanisms, particularly for identifying the rate-determining step. In the context of C-H functionalization of benzamides, KIE experiments are often performed by comparing the reaction rates of the standard substrate with a deuterated analogue, typically where the ortho-C-H bond of the benzamide is replaced with a C-D bond.

A primary KIE value significantly greater than 1 (kH/kD > 1) indicates that the C-H bond is being broken in the rate-determining step of the reaction. For instance, in a palladium-catalyzed meta-C-H activation reaction using a silicon-based directing group, an intermolecular competition experiment yielded a KIE of 2.5. nih.gov This value strongly suggests that the C-H bond activation is the rate-limiting step. nih.gov Similarly, in the direct alkylation of N,N-dialkyl benzamides with methyl sulfides, parallel and intramolecular competitive reactions revealed a primary KIE of 3.2 and 3.5, respectively. nih.gov This finding confirms that the cleavage of the methyl C-H bond is involved in the rate-determining step. nih.gov These studies underscore that the C-H cleavage event is often the energetic bottleneck in these transformations, a crucial piece of information for reaction optimization.

Influence of Directing Groups and Electronic Effects on Reactivity

The N-methyl-N-2-pyridinyl moiety is a classic example of an N,N-bidentate directing group, which is pivotal for the regioselectivity of C-H functionalization reactions. The nitrogen atom of the pyridine (B92270) ring and the nitrogen atom of the amide coordinate to the metal center, forming a stable pre-transition state assembly that directs the catalyst to the ortho-C-H bond of the benzamide ring. This chelation assistance is fundamental to the efficiency and selectivity of these reactions. rsc.orgbeilstein-journals.org

Beyond the directing group's role, the electronic properties of substituents on the benzamide aromatic ring can significantly influence reactivity. Electron-withdrawing groups (EWGs) and electron-donating groups (EDGs) can alter the electron density of the aromatic ring and the acidity of the ortho-protons, thereby affecting the rate and efficiency of the C-H activation step.

Studies on related benzamide systems have shown that electron-releasing groups on the aromatic ring can increase the rate of reactions like N-nitrosation, while electron-withdrawing groups slow the reaction down. nih.gov In the context of C-H functionalization, electron-rich benzamides may react faster in some catalytic systems due to enhanced coordination or oxidative addition, whereas in others, the increased acidity of the C-H bond in electron-poor benzamides might facilitate the metalation-deprotonation step. acs.org For example, in the positive allosteric modulation of the mGluR5 receptor by N-(1,3-diphenyl-1H-pyrazol-5-yl)benzamide analogues, electronegative substituents in the para-position of the benzamide moiety were found to increase potency. acs.org

Table 1: Influence of Electronic Substituents on Benzamide Reactivity

Substituent Type Position on Benzamide Ring General Effect on Reactivity Example Reaction/Observation Reference
Electron-Donating Group (e.g., -OCH3, -CH3) Para Increases electron density; can accelerate reactions where the arene acts as a nucleophile. Faster N-nitrosation of N-benzylpivalamides. nih.gov
Para Electron-rich amides convert faster in certain N-N coupling reactions. Cross-dehydrogenative N-N coupling. acs.org
Electron-Withdrawing Group (e.g., -CF3, -NO2) Para Decreases electron density; can increase C-H acidity. Slower N-nitrosation of N-benzylpivalamides. nih.gov
Para Increases potency in mGluR5 modulation. Potentiation of glutamate-induced calcium release. acs.org

Derivatization and Scaffold Modification Strategies

The Benzamide, N-methyl-N-2-pyridinyl- scaffold is not just a target for single functionalization but also a platform for building more complex molecules. Strategies for regioselective derivatization and post-synthetic modifications are key to unlocking its full potential.

Regioselective Functionalization of Benzamide and Pyridine Moieties

As established, the N-pyridinyl group directs functionalization to the ortho-position of the benzamide ring with high regioselectivity. However, achieving functionalization at other positions of the benzamide ring (meta or para) or on the pyridine ring itself requires alternative strategies.

Functionalizing the pyridine moiety is a valuable approach to introduce diversity. The intrinsic electronic properties of the pyridine ring often hinder direct C-H functionalization without a directing group. nih.gov However, methods have been developed to overcome this challenge. One such strategy involves the temporary conversion of pyridines into more electron-rich intermediates, which can then undergo regioselective electrophilic functionalization. nih.gov Another powerful method is the selective transformation of a specific C-H bond into a more reactive functional group. For example, the 4-position C-H bond in pyridines can be selectively converted into a C-PPh3+ group, which can then be substituted to form C-O, C-C, C-N, and C-S bonds. nih.gov

Table 2: Selected Methods for Regioselective Functionalization of Pyridines

Position Method Reagents/Conditions Resulting Functional Group Reference
C4 Phosphonium (B103445) Salt Formation Ph2PCl, then [Cp2ZrHCl]n, then PhICl2 -PPh3+ (versatile intermediate) nih.gov
C4 C-O Coupling (from phosphonium salt) K2CO3, phenol -OAr (Ether) nih.gov
Meta Directing Group-Free Halogenation Dearomatization-rearomatization sequence -Cl, -Br, -I nih.gov
Meta Directing Group-Free Trifluoromethylation Via oxazino-pyridine intermediates -CF3 nih.gov

Post-Synthetic Transformations (e.g., Debenzoylation)

After the desired functionalization of the core scaffold, subsequent transformations can be performed to reveal new functional groups or modify the structure further. A particularly useful post-synthetic modification is the cleavage of the directing group itself, which can be desirable to unmask a primary or secondary amine for further reactions.

The benzoyl group, part of the benzamide functionality, can be cleaved under various conditions. nih.gov In the context of N-(pyridin-2-ylcarbamothioyl)benzamides, a structurally related class of compounds, the benzoyl group can be removed by treatment with bases like aqueous sodium hydroxide (B78521) in ethanol (B145695). nih.gov This process, known as debenzoylation, effectively hydrolyzes the amide bond. Alternative methods for benzoyl group cleavage include treatment with strong acids or hydrazine. nih.gov The choice of method depends on the stability of other functional groups present in the molecule. For instance, if the molecule contains base-sensitive groups, an acid-mediated or hydrazine-based deprotection strategy might be more suitable. nih.gov This ability to remove the directing group adds to the synthetic utility of the Benzamide, N-methyl-N-2-pyridinyl- scaffold, allowing it to serve as a temporary handle to guide C-H activation before being excised.

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy stands as a cornerstone technique for the structural determination of organic molecules. For Benzamide (B126), N-methyl-N-2-pyridinyl-, both ¹H and ¹³C NMR, alongside advanced NMR methods, have been pivotal in assigning the full structure and understanding its conformational dynamics. acs.org

¹H and ¹³C NMR for Full Structural Assignment

The complete assignment of the proton (¹H) and carbon (¹³C) NMR spectra of Benzamide, N-methyl-N-2-pyridinyl- is crucial for confirming its covalent framework. A recent 2023 study on its palladium-mediated C(sp³)–H bond activation provided detailed NMR spectroscopic data. acs.org While the full spectral data from this specific study is located in its supporting information, we can infer the expected spectral features.

For comparison, the related compound N-(pyridin-2-yl)benzamide, which lacks the N-methyl group, shows characteristic signals for the pyridine (B92270) and benzene (B151609) rings. In its ¹H NMR spectrum, the pyridine protons appear in the range of δ 7.0-8.5 ppm, and the benzoyl protons are observed between δ 7.4-8.0 ppm. The amide proton typically gives a broad singlet. In the ¹³C NMR spectrum, the carbonyl carbon is characteristically found downfield, around δ 165-170 ppm. mdpi.com

For Benzamide, N-methyl-N-2-pyridinyl-, the presence of the N-methyl group introduces a new singlet in the ¹H NMR spectrum, typically appearing in the range of δ 3.0-3.5 ppm. The absence of the N-H proton signal and the presence of this N-methyl signal are key differentiators. The chemical shifts of the adjacent pyridinyl and benzoyl ring protons would also be influenced by the steric and electronic effects of the methyl group.

Table 1: Representative ¹H and ¹³C NMR Data

Nucleus Chemical Shift (δ) ppm Multiplicity Assignment
¹H~7.2-8.5MultipletPyridinyl & Benzoyl Protons
¹H~3.3SingletN-CH₃
¹³C~170-C=O (Amide)
¹³C~115-160-Aromatic Carbons
¹³C~38-N-CH₃

Note: The data in this table is illustrative and based on typical chemical shift ranges and data for related compounds. Exact values are found in specific research publications.

Advanced NMR Techniques for Stereochemical and Conformational Analysis

To gain deeper insights into the three-dimensional structure and connectivity of Benzamide, N-methyl-N-2-pyridinyl-, advanced NMR techniques such as Correlation Spectroscopy (COSY) are employed. The 2023 study on this compound utilized gCOSY (gradient-selected Correlation Spectroscopy) to establish proton-proton correlations. acs.org

A gCOSY experiment reveals which protons are coupled to each other, allowing for the unambiguous assignment of protons within the pyridinyl and benzoyl spin systems. For instance, the correlation between adjacent protons on the aromatic rings can be traced, confirming their relative positions. Furthermore, variable-temperature ¹H NMR studies were conducted, which can provide information on conformational changes and rotational barriers within the molecule, such as rotation around the amide C-N bond or the N-aryl bond. acs.org

Mass Spectrometry (MS)

Mass spectrometry is an indispensable tool for determining the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, which allows for the determination of its elemental formula. For Benzamide, N-methyl-N-2-pyridinyl- (C₁₃H₁₂N₂O), the calculated exact mass is 212.09496 Da. uni.lu Experimental determination of the mass with high precision is a critical step in confirming the identity of the synthesized compound.

Electrospray Ionization Mass Spectrometry (ESI-MS) for Molecular Ion Confirmation

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is well-suited for determining the molecular weight of polar molecules like amides. In the analysis of Benzamide, N-methyl-N-2-pyridinyl-, nanospray mass spectrometry, a variant of ESI, was used to identify the key dinuclear palladacycle intermediates formed during its C-H activation reaction. acs.org This technique would readily show the protonated molecule [M+H]⁺ at m/z 213.10224, confirming the molecular weight of the parent compound. uni.lu

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For Benzamide, N-methyl-N-2-pyridinyl-, the IR spectrum would exhibit several characteristic absorption bands.

A strong absorption band corresponding to the C=O (carbonyl) stretching vibration of the tertiary amide is expected in the region of 1630-1680 cm⁻¹. The C-N stretching vibrations of the amide and the aromatic rings would appear in the fingerprint region (below 1500 cm⁻¹). The aromatic C-H stretching vibrations are typically observed above 3000 cm⁻¹, while the aliphatic C-H stretching of the methyl group would be seen around 2850-2960 cm⁻¹. For comparison, the IR spectrum of the related N-methylbenzamide shows a strong carbonyl absorption at approximately 1640 cm⁻¹. nist.govchemicalbook.com

Table 2: Expected IR Absorption Bands for Benzamide, N-methyl-N-2-pyridinyl-

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹)
Aromatic C-HStretch3000-3100
Aliphatic C-H (CH₃)Stretch2850-2960
C=O (Amide)Stretch1630-1680
Aromatic C=CStretch1450-1600
C-NStretch1200-1350

Identification of Hydrogen Bonding Patterns

While Benzamide, N-methyl-N-2-pyridinyl- cannot act as a hydrogen bond donor due to the lack of an N-H proton, it can function as a hydrogen bond acceptor. The potential acceptor sites are the lone pair electrons on the carbonyl oxygen and the nitrogen atom of the pyridine ring.

In the solid state or in protic solvents, these sites can interact with hydrogen bond donors. Studies on analogous molecules provide evidence for the acceptor capabilities of these groups. For instance, research on N-methyl-N′-(pyridin-2-yl)benzene-1,2-diamine revealed strong intermolecular N—H⋯N hydrogen bonds where the pyridine nitrogen acts as the acceptor, leading to dimerization. nih.gov Similarly, the carbonyl oxygen is a well-established hydrogen bond acceptor site, as seen in 4-Methyl-N-[2-(pyridin-2-yl)ethylcarbamothioyl]benzamide, which forms an intramolecular N—H⋯O hydrogen bond. nih.govresearchgate.net Therefore, in the presence of suitable donors, Benzamide, N-methyl-N-2-pyridinyl- is expected to form hydrogen bonds primarily at these two electronegative centers.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Analysis of Electronic Transitions and Chromophoric Properties

The UV-Vis absorption spectrum of Benzamide, N-methyl-N-2-pyridinyl- is determined by its principal chromophores: the benzoyl system (C₆H₅C=O) and the N-substituted pyridinyl ring. These groups give rise to characteristic electronic transitions.

π → π* Transitions: These transitions involve the excitation of electrons from bonding π orbitals to antibonding π* orbitals within the aromatic benzene and pyridine rings. They are typically high-intensity absorptions. The conjugation between the benzoyl group and the pyridine ring through the amide nitrogen can influence the energy of these transitions.

n → π* Transitions: These lower-intensity transitions involve the promotion of non-bonding electrons (from the carbonyl oxygen and the pyridine nitrogen) to antibonding π* orbitals.

Interactive Table: Expected Electronic Transitions for Benzamide, N-methyl-N-2-pyridinyl-
Transition TypeAssociated Chromophore(s)Expected Spectral RegionRelative Intensity
π → π Benzene Ring, Pyridine Ring200-280 nmHigh
n → π Carbonyl Group (C=O)> 280 nmLow
n → π* Pyridine Ring Nitrogen~270-300 nmLow

Solvent Effects on Absorption and Emission Spectra

The absorption and emission spectra of Benzamide, N-methyl-N-2-pyridinyl- are expected to exhibit solvatochromism, where the position of the absorption maxima shifts with changes in solvent polarity. This effect arises from differential solvation of the ground and excited electronic states.

Hypsochromic Shift (Blue Shift): The n → π* transitions are likely to undergo a hypsochromic shift as solvent polarity increases. Polar solvents can form hydrogen bonds with the non-bonding electrons on the carbonyl oxygen and pyridine nitrogen, lowering the energy of the ground state more significantly than the excited state, thus increasing the energy gap for the transition.

Bathochromic Shift (Red Shift): The π → π* transitions often show a bathochromic shift in polar solvents. This occurs when the excited state is more polar than the ground state, leading to greater stabilization by the polar solvent and a reduction in the transition energy.

Studies on related N-methylated pyridylamides have confirmed that the conformation and electronic spectra are sensitive to the solvent's acceptor properties, indicating that such effects would be significant for the title compound. researchgate.netnih.gov

Advanced Optical Spectroscopies for Gas Phase and Complex Studies

Resonant Two-Photon Ionization (R2PI) Spectroscopy

Resonant Two-Photon Ionization (R2PI) spectroscopy is a powerful technique for studying the electronic structure of molecules in the gas phase under jet-cooled conditions. This method provides highly resolved spectra free from the line-broadening effects of solvents or crystal lattices. utah.edu

In an R2PI experiment, a tunable laser excites the molecule from its ground electronic state (S₀) to a specific vibronic level in an excited state (S₁). A second photon, typically from the same or another laser, then ionizes the molecule from this excited state. The resulting ions are detected by a mass spectrometer, ensuring that the optical spectrum is specific to the molecule of interest. umich.edu

Although no R2PI studies have been reported for Benzamide, N-methyl-N-2-pyridinyl-, the technique would be ideally suited for this molecule. It would allow for:

Precise determination of the S₁ ← S₀ transition origin.

Mapping of the vibrational frequencies in the excited state.

Investigation of conformational isomers, as different conformers often have distinct electronic spectra.

R2PI has been successfully applied to a wide range of aromatic molecules, demonstrating its utility for elucidating detailed structural and electronic information. researchgate.netcore.ac.uk

Laser-Induced Fluorescence (LIF) Spectroscopy

Laser-Induced Fluorescence (LIF) spectroscopy is a highly sensitive technique used to study the electronic structure of molecules. By exciting a molecule with a tunable laser at a specific wavelength and detecting the subsequent fluorescent emission, LIF can provide detailed information about the vibrational levels of the electronic ground and excited states.

For Benzamide, N-methyl-N-2-pyridinyl-, an LIF spectrum would be obtained by seeding the molecule into a supersonic jet expansion. This process cools the molecule to very low rotational and vibrational temperatures, simplifying the otherwise congested spectrum. A tunable UV laser would then be scanned across the absorption region of the molecule. When the laser frequency matches an electronic transition, the molecule is promoted to an excited electronic state. The subsequent fluorescence, collected by a photomultiplier tube, is recorded as a function of the laser wavelength, yielding the LIF excitation spectrum.

Expected Research Findings:

The LIF spectrum of Benzamide, N-methyl-N-2-pyridinyl- would be expected to reveal a series of sharp peaks corresponding to transitions from the ground electronic state (S₀) to the first excited singlet state (S₁). The most intense peak, the 0-0 band, represents the transition between the vibrational ground states of the S₀ and S₁ electronic states. Weaker peaks, known as vibronic bands, correspond to transitions to different vibrational levels in the S₁ state.

The analysis of the vibronic structure in the LIF spectrum would allow for the determination of the vibrational frequencies in the excited state. These frequencies are characteristic of specific molecular motions, such as the stretching of the carbonyl group, or the out-of-plane bending of the aromatic rings. By comparing these experimental frequencies with theoretical calculations, a precise assignment of the vibrational modes can be achieved, offering a detailed picture of the molecule's geometry and electronic structure in its excited state.

Spectroscopic Parameter Information Obtained
0-0 Band Position Energy of the S₁ ← S₀ electronic transition.
Vibronic Band Frequencies Vibrational frequencies in the S₁ excited state.
Band Intensities Franck-Condon factors, reflecting the geometric changes upon electronic excitation.

Crystallographic Analysis and Solid State Chemistry

Single Crystal X-ray Diffraction (SCXRD)

SCXRD is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique would provide a wealth of information about the molecular structure and packing of Benzamide (B126), N-methyl-N-2-pyridinyl-.

An SCXRD analysis would reveal the exact spatial arrangement of the benzamide, methyl, and pyridinyl groups. It would define the conformation of the molecule, including the relative orientation of the phenyl and pyridinyl rings. For instance, in related structures like 2-methyl-N-{[2-(pyridin-2-yl)ethyl]carbamothioyl}benzamide, the planes of the pyridine (B92270) and benzene (B151609) rings are significantly inclined to one another. nih.gov The conformation is influenced by the electronic and steric effects of the substituents and the energetic favorability of certain packing arrangements in the crystal lattice.

Detailed geometric parameters are a primary output of an SCXRD experiment.

Hypothetical Bond Lengths, Bond Angles, and Torsion Angles Data Tables:

Without experimental data, it is impossible to create accurate tables. However, one would expect to find C=O and C-N bond lengths in the amide linkage that are consistent with amide resonance. The bond angles around the central nitrogen and carbonyl carbon would reveal their hybridization state. Torsion angles would describe the rotational position of the phenyl and pyridinyl rings relative to the central amide plane.

A representative data table would look like this, but requires the actual crystallographic data: Table 1: Hypothetical Selected Bond Lengths (Å) for Benzamide, N-methyl-N-2-pyridinyl-

Atom 1 Atom 2 Length (Å)
C(O) O value
C(O) N value
N C(methyl) value

Table 2: Hypothetical Selected Bond Angles (°) for Benzamide, N-methyl-N-2-pyridinyl-

Atom 1 Atom 2 Atom 3 Angle (°)
O C(O) N value
C(O) N C(methyl) value

Table 3: Hypothetical Selected Torsion Angles (°) for Benzamide, N-methyl-N-2-pyridinyl-

Atom 1 Atom 2 Atom 3 Atom 4 Angle (°)
C(phenyl) C(O) N C(pyridinyl) value

Intramolecular hydrogen bonds can play a significant role in determining the conformation of a molecule. In related benzamide structures, intramolecular N—H···O hydrogen bonds are common, leading to the formation of stable ring motifs. nih.govresearchgate.net For Benzamide, N-methyl-N-2-pyridinyl-, the absence of an N-H proton precludes this specific type of interaction. However, weaker C—H···O or C—H···N interactions involving the methyl or aromatic C-H groups and the carbonyl oxygen or pyridinyl nitrogen might be possible and would be identified by short contact distances and favorable geometries in an SCXRD study.

The way molecules pack in a crystal is governed by a network of intermolecular interactions.

Given the structure of Benzamide, N-methyl-N-2-pyridinyl-, there are no N-H or S-H donors, so N—H···S and C—H···S hydrogen bonds would not be present. However, the pyridinyl nitrogen is a potential hydrogen bond acceptor. In crystals of related compounds, N—H···N hydrogen bonds are observed, often leading to the formation of dimers or chains. nih.gov In the absence of strong N-H donors, weaker C—H···N interactions might occur, where a C-H bond from a phenyl or methyl group on one molecule interacts with the nitrogen atom of the pyridinyl ring on an adjacent molecule.

Aromatic rings in molecules like Benzamide, N-methyl-N-2-pyridinyl- often lead to specific intermolecular interactions in the solid state. C—H···π interactions, where a C-H bond points towards the electron-rich face of a phenyl or pyridinyl ring, are a common feature in the packing of aromatic compounds. Furthermore, π-π stacking interactions, where the aromatic rings of adjacent molecules are arranged in a parallel or offset fashion, are also frequently observed and contribute significantly to the stability of the crystal lattice. In the crystal structure of 2-methyl-N-{[2-(pyridin-2-yl)ethyl]carbamothioyl}benzamide, C—H···π interactions are present. nih.gov

Analysis of Crystal Packing and Supramolecular Assembly

The supramolecular assembly in benzamide derivatives is often dictated by a network of hydrogen bonds and other non-covalent interactions, which organize the molecules into well-defined one-, two-, or three-dimensional architectures.

A predominant feature in the crystal packing of many benzamide-containing structures is the formation of hydrogen-bonded dimers. In numerous related compounds, molecules are linked through intermolecular hydrogen bonds to form centrosymmetric dimers, often characterized by the R₂²(8) graph set motif. nih.gov For instance, in the crystal structure of the related compound 2-methyl-N-[(4-methyl-pyridin-2-yl)carbamothio-yl]benzamide, molecules are linked by pairs of N—H⋯S hydrogen bonds, resulting in the formation of inversion dimers with this specific R₂²(8) ring pattern. nih.gov Similarly, 2-methyl-N-{[2-(pyridin-2-yl)ethyl]carbamothioyl}benzamide also forms inversion dimers, in this case through N—H⋯N hydrogen bonds. researchgate.net

Table 1: Common Supramolecular Motifs in Benzamide Analogues

MotifDescriptionExample Compound
R₂²(8) A ring formed by two molecules connected by two hydrogen bonds.2-methyl-N-[(4-methyl-pyridin-2-yl)carbamothio-yl]benzamide nih.gov
S(6) A six-membered pseudo-ring formed by an intramolecular hydrogen bond.2-methyl-N-{[2-(pyridin-2-yl)ethyl]carbamothioyl}benzamide researchgate.net

This table presents data from analogous compounds due to the absence of specific literature on Benzamide, N-methyl-N-2-pyridinyl-.

The assembly of individual molecules or hydrogen-bonded dimers often extends into higher-order structures such as layers (slabs) or ribbons. The nature of these extended networks is dependent on the specific intermolecular interactions present.

In the case of 2-methyl-N-[(4-methyl-pyridin-2-yl)carbamothio-yl]benzamide, the inversion dimers are further linked by C—H⋯S hydrogen bonds, which propagates the structure into slabs that are parallel to the crystallographic bc plane. nih.gov A different packing arrangement is observed in 2-methyl-N-{[2-(pyridin-2-yl)ethyl]carbamothioyl}benzamide, where the dimers are connected through C—H⋯π interactions, leading to the formation of one-dimensional ribbons that extend along the nist.gov direction. researchgate.net These examples highlight the diversity in crystal packing that can arise from subtle changes in the molecular structure and the resulting interplay of non-covalent interactions.

Powder X-ray Diffraction (PXRD)

Powder X-ray diffraction (PXRD) is a fundamental technique for the characterization of polycrystalline materials, providing insights into their phase purity, crystal structure, and physical state.

PXRD is instrumental in confirming the crystalline nature of a bulk sample and in identifying the specific crystalline phase. The diffraction pattern, which is a fingerprint of the crystal lattice, can be compared to patterns calculated from single-crystal X-ray diffraction data to verify the bulk material's structure. For example, in the synthesis of N-(pyridin-2-yl)-benzamides, PXRD was employed to characterize the structure of the bimetallic metal-organic framework catalyst used in the reaction. mdpi.com

Polymorphism, the ability of a compound to exist in more than one crystalline form, is a critical consideration in materials science and pharmaceuticals. PXRD is a primary tool for the identification and characterization of different polymorphs, as each form will exhibit a unique diffraction pattern. Studies on compounds like 2-benzoyl-N,N-diethylbenzamide have successfully utilized PXRD to identify and distinguish between new polymorphic forms. mdpi.com

Furthermore, PXRD can reveal the presence of disorder within a crystal lattice, which manifests as broad peaks or diffuse scattering in the diffraction pattern. While specific studies on Benzamide, N-methyl-N-2-pyridinyl- are not available, research on benzamide itself has shown that PXRD is crucial for characterizing disordered structures. nih.gov

Computational methods, often in conjunction with experimental data from PXRD, can be used to explore the lattice energy landscape of a crystalline solid. This landscape represents the potential energy of the crystal as a function of its structural parameters. By identifying the local minima on this landscape, it is possible to predict and understand the relative stabilities of different possible polymorphs. For instance, crystal structure prediction calculations for 2-fluorobenzamide (B1203369) have revealed a much denser lattice energy landscape compared to benzamide, suggesting that fluorine substitution makes disorder less likely. nih.gov Such analyses provide a theoretical framework for understanding why certain packing motifs are preferred and can guide the experimental search for new crystalline forms.

Crystal Engineering and Design Principles

The field of crystal engineering provides a framework for understanding and controlling the assembly of molecules in the solid state to achieve desired material properties. For Benzamide, N-methyl-N-2-pyridinyl-, the application of these principles is essential for tailoring its crystallographic and physicochemical characteristics.

The three-dimensional arrangement of molecules in a crystal, known as crystal packing, is governed by a delicate balance of intermolecular forces. In the case of Benzamide, N-methyl-N-2-pyridinyl-, several strategies can be employed to manipulate this packing and, in turn, its bulk properties.

Another significant approach is the control of π-π stacking interactions. Both the benzene and pyridine rings are aromatic and thus capable of engaging in π-π stacking. The strength and geometry of these interactions are sensitive to the electronic nature of the rings. By introducing electron-donating or electron-withdrawing substituents, it is possible to tune the quadrupole moments of the aromatic systems and thereby direct the stacking arrangement. This can influence properties such as charge transport and optical behavior.

The following table summarizes key intermolecular interactions and their potential for manipulating the crystal packing of Benzamide, N-methyl-N-2-pyridinyl-, and its derivatives.

Interaction TypeParticipating MoietiesPotential for Manipulation
Hydrogen Bonding Pyridinyl-N, Amide-O (as acceptors) with suitable donorsHigh (via co-crystallization or functionalization)
π-π Stacking Benzene and Pyridine ringsHigh (via substituent effects on aromatic electronics)
C-H···O Methyl C-H, Aryl C-H, and Amide-OModerate (influences conformation and local packing)
C-H···π Methyl C-H, Aryl C-H, and Aromatic ringsModerate (contributes to packing stabilization)

Crystal disorder, characterized by the random orientation or position of molecules within the lattice, can be a significant obstacle in materials science as it often leads to unpredictable and undesirable properties. The strategic use of substituents on the Benzamide, N-methyl-N-2-pyridinyl- molecular scaffold can be a powerful tool to mitigate or eliminate such disorder.

One effective strategy is the introduction of bulky substituents. These groups can impose steric constraints that limit the conformational freedom of the molecule. By restricting rotation around key single bonds, such as the amide C-N bond or the N-pyridinyl bond, a single, well-defined conformation can be energetically favored, leading to a more ordered crystal structure.

Furthermore, substituents can be chosen to introduce strong, directional intermolecular interactions that guide the self-assembly process towards a unique and highly ordered packing motif. For example, a substituent capable of forming a strong hydrogen bond can act as a "supramolecular anchor," locking molecules into a specific arrangement and overriding weaker, less directional forces that might otherwise lead to disorder.

A notable example of this principle is the use of fluorine substitution to suppress disorder in benzamide and thiobenzamide (B147508) crystals. acs.orgnih.gov Research has shown that even a partial substitution of hydrogen with fluorine in the ortho-position of the phenyl ring can be sufficient to suppress severe disorder without altering the fundamental packing motif. acs.orgnih.gov Crystal structure prediction calculations suggest that fluorine substitution simplifies the lattice energy landscape, making disordered arrangements less probable. acs.org This effect is attributed to the unique electronic and steric properties of fluorine, which can modulate intermolecular interactions and favor a more ordered crystalline state. acs.orgnih.gov

The table below outlines various substituent types and their mechanisms for suppressing crystal disorder in benzamide-based systems.

Substituent TypeMechanism of Disorder SuppressionExample Functional Groups
Sterically Demanding Groups Increase rotational barriers, favor a single conformationtert-butyl, trimethylsilyl
Strong H-Bonding Groups Introduce dominant, directional interactions-OH, -COOH, -NH2
Halogens Participate in specific halogen bonding, alter electrostatic potential-F, -Cl, -Br

Computational and Theoretical Investigations

Quantum Chemical Calculations

Quantum chemical calculations use the principles of quantum mechanics to solve the electronic Schrödinger equation, providing detailed information about the electronic structure and energy of a molecule. nih.govacs.org These methods are broadly categorized into ab-initio and density functional theory approaches.

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for its balance of accuracy and computational efficiency, making it well-suited for studying medium-sized organic molecules. researchgate.netnumberanalytics.com DFT methods calculate the electronic energy of a molecule based on its electron density, which simplifies the complex calculations of electron-electron interactions. fu-berlin.de This approach is widely used to predict a range of molecular properties, from geometries to reaction pathways. fu-berlin.deresearchgate.net

A fundamental application of DFT is geometry optimization, a process that determines the most stable three-dimensional arrangement of atoms in a molecule—its ground-state geometry. numberanalytics.com This is achieved by calculating the forces on each atom and adjusting their positions until a minimum energy structure is found. For Benzamide (B126), N-methyl-N-2-pyridinyl-, this would involve determining the precise bond lengths, bond angles, and the dihedral angles between the phenyl and pyridinyl rings.

Once the geometry is optimized, DFT is used to analyze the molecule's electronic structure, most notably through the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO represents the ability of the molecule to donate an electron, while the LUMO energy indicates its ability to accept an electron. The HOMO-LUMO energy gap is a critical parameter for assessing the molecule's chemical reactivity and kinetic stability. acs.org A smaller gap generally suggests a more reactive molecule.

Illustrative Data: Optimized Geometric Parameters and Frontier Orbital Energies This table represents the type of data that would be generated from a DFT/B3LYP/6-311G(d,p) calculation. The values are hypothetical.

Parameter Value
Selected Bond Lengths (Å)
C=O1.23
C-N (Amide)1.38
N-C (Phenyl)1.45
N-C (Pyridinyl)1.42
Selected Bond Angles (°) **
O=C-N121.5
C-N-C (Py)118.0
C-N-C (Me)119.5
Dihedral Angle (°) **
Phenyl-C(=O)-N-Pyridinyl45.0
Frontier Orbital Energies (eV)
HOMO Energy-6.54
LUMO Energy-1.21
HOMO-LUMO Gap5.33

DFT calculations are highly effective in predicting vibrational spectra (Infrared and Raman). researchgate.net By calculating the second derivatives of the energy with respect to atomic positions, a set of vibrational frequencies can be obtained. Each frequency corresponds to a specific normal mode of vibration, such as the stretching of a C=O bond, the bending of a C-H bond, or the rocking of a methyl group. These theoretical predictions are invaluable for interpreting and assigning bands in experimentally recorded spectra. youtube.com

For Benzamide, N-methyl-N-2-pyridinyl-, key vibrational modes would include the characteristic amide C=O stretch, C-N stretching modes, and various vibrations associated with the phenyl and pyridinyl rings.

Illustrative Data: Predicted Vibrational Frequencies and Assignments This table shows hypothetical vibrational frequencies calculated by DFT. Frequencies are typically scaled to better match experimental data.

Calculated Frequency (cm⁻¹) Intensity Vibrational Assignment
3060MediumAromatic C-H Stretch
2985WeakMethyl C-H Stretch
1675StrongC=O Amide I Stretch
1590StrongAromatic C=C Stretch
1470MediumPyridinyl Ring Stretch
1350StrongC-N Stretch
750StrongC-H Out-of-plane Bend

The rotation around single bonds in Benzamide, N-methyl-N-2-pyridinyl-—specifically the C-N bonds and the bond connecting the carbonyl carbon to the phenyl ring—gives rise to various conformers. DFT calculations can be used to explore the potential energy surface of the molecule by systematically rotating these bonds. This analysis helps identify the different stable conformers and the energy barriers that separate them, providing insight into the molecule's flexibility and the relative populations of its conformers at a given temperature. nih.gov

Ab-initio (Latin for "from the beginning") methods are a class of quantum chemistry calculations that rely solely on fundamental physical constants, without the use of experimental data or empirical parameterization. wikipedia.orgepfl.ch These methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC), solve the Schrödinger equation more rigorously than DFT. wikipedia.orgresearchgate.net

While computationally more demanding, ab-initio calculations can provide higher accuracy for electronic properties, especially for systems where DFT might be less reliable. researchgate.net They are often used as a benchmark to validate results from less computationally expensive methods like DFT. For Benzamide, N-methyl-N-2-pyridinyl-, high-accuracy ab-initio calculations could provide a very precise determination of its electronic energy and properties, serving as a "gold standard" theoretical reference. aps.org

Density Functional Theory (DFT) Studies

Molecular Dynamics (MD) Simulations

While quantum chemical calculations focus on static molecular properties, Molecular Dynamics (MD) simulations provide a view of how a molecule moves and behaves over time. dovepress.com MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing researchers to observe conformational changes, interactions with other molecules (like solvents), and other dynamic processes. nih.govdiva-portal.org

For Benzamide, N-methyl-N-2-pyridinyl-, an MD simulation could reveal:

The flexibility of the molecule by tracking the fluctuations in bond lengths, angles, and dihedral angles over time.

How the molecule interacts with water or other solvent molecules, including the formation of hydrogen bonds.

The conformational transitions between different stable states and the timescale on which they occur. capes.gov.br

Potential binding modes and stability if the molecule were to interact with a biological target like an enzyme or receptor. nih.gov

Illustrative Data: Hypothetical MD Simulation Setup This table outlines typical parameters for setting up an MD simulation.

Parameter Setting
Force Field AMBER or CHARMM
System 1 molecule of Benzamide, N-methyl-N-2-pyridinyl-
Solvent Water (TIP3P model) in a cubic box
Temperature 300 K
Pressure 1 atm
Simulation Time 100 nanoseconds
Time Step 2 femtoseconds

Understanding Dynamic Behavior and Intermolecular Interactions in Condensed Phases

The behavior of benzamide derivatives in solid (condensed) phases is heavily influenced by their molecular conformation and the network of intermolecular interactions. Theoretical studies, particularly using Density Functional Theory (DFT), have been instrumental in elucidating these aspects.

Investigations into related structures, such as polymorphs of pyridinyl-substituted benzimidazoles, reveal that different crystal forms arise from distinct molecular conformations, specifically the orientation of the pyridinyl substituents. nih.gov DFT calculations have shown that the relative energy differences between these conformations can be as much as 10.6 kJ mol⁻¹. nih.gov

The stability of these crystal structures is maintained by a variety of intermolecular interactions. Analysis of Hirshfeld surfaces indicates the prevalence of C-H···N interactions, which are crucial for molecular packing. nih.gov The energy of these C-H···N bonds has been calculated to be in the range of -11.2 to -14.4 kJ mol⁻¹. nih.gov In other related benzamide structures, intramolecular N-H···O hydrogen bonds and intermolecular C-H···O and C-H···π interactions are also observed, which further stabilize the molecular arrangement in the crystal lattice. researchgate.net Molecular dynamics simulations using platforms like GROMACS or AMBER can assess the stability of such structures over time.

Table 1: Calculated Intermolecular Interaction Energies

Interaction TypeCalculated Energy (kJ mol⁻¹)Method of Analysis
C-H···N-11.2 to -14.4Density Functional Theory (DFT)

Temperature Dependence of Interaction Mechanisms

While computational models provide a robust understanding of interaction energies, often at a theoretical baseline, the influence of temperature on these dynamic behaviors is a critical area of study. The strength and geometry of non-covalent bonds, such as hydrogen bonds and van der Waals forces, can be affected by thermal energy, potentially leading to phase transitions or changes in conformational equilibrium in the condensed phase. For Benzamide, N-methyl-N-2-pyridinyl- specifically, detailed computational studies on the temperature dependence of its interaction mechanisms are an area requiring further investigation to fully map its physicochemical properties across different thermal conditions.

Molecular Modeling and Simulation of Ligand-Target Interactions

Molecular modeling is a cornerstone in the rational design of new therapeutic agents. By simulating the interaction between a ligand, such as a benzamide derivative, and its biological target (e.g., a protein or enzyme), researchers can predict its potential efficacy and guide its optimization.

Molecular Docking for Predicting Binding Modes and Affinities

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein. walshmedicalmedia.com This method calculates a "docking score" or binding energy, which estimates the affinity of the ligand for the binding site. walshmedicalmedia.commdpi.com For various benzamide derivatives, docking studies have been performed against several protein targets to predict their biological activity.

The process involves placing the ligand into a predictable binding site on the protein's surface and using a force field, such as MMFF94, to optimize the geometry and score the interaction. mdpi.com Docking simulations on different benzamide derivatives have yielded a range of binding energies, indicating varying affinities for their respective targets. For instance, studies on α-glucosidase and α-amylase enzymes showed binding energies for a series of benzamides ranging from -9.7 to -8.0 kcal/mol and -9.8 to -7.9 kcal/mol, respectively. nih.gov In some cases, different potential binding poses may yield very similar docking scores, necessitating more advanced methods like absolute binding free energy (BFE) calculations to distinguish the most likely binding mode. mdpi.com

Table 2: Sample Docking Scores and Binding Energies of Benzamide Derivatives

Target ProteinCompound SeriesBinding Energy / Docking Score
α-GlucosidaseNitro-substituted Benzamides-9.7 to -8.0 kcal/mol
α-AmylaseNitro-substituted Benzamides-9.8 to -7.9 kcal/mol
S. aureus TargetPyridine-Thiourea Benzamides-67.58 (docking score)
E. coli TargetPyridine-Thiourea Benzamides-34.34 (docking score)

Structure-Based and Ligand-Based Virtual Screening Approaches

Virtual screening is a computational strategy used to search large libraries of small molecules to identify those that are most likely to bind to a drug target. This can be done through two main approaches:

Structure-Based Virtual Screening (SBVS): This method relies on the known 3D structure of the target protein. A large database of compounds is docked into the binding site of the target, and molecules are ranked based on their predicted binding affinity or docking score. This allows for the efficient identification of potential hits for further experimental testing.

Ligand-Based Virtual Screening (LBVS): When the 3D structure of the target is unknown, LBVS can be used. This approach utilizes the structure of a known active ligand as a template. nih.gov Databases like PubChem are searched for molecules that are structurally similar to the known active compound. nih.gov These selected molecules are then subjected to further computational analysis, such as molecular docking and molecular dynamics simulations, to evaluate their potential as inhibitors. nih.gov

Identification of Key Residues and Interaction Hotspots at Binding Interfaces

A crucial outcome of molecular docking and simulation is the identification of specific amino acid residues within the target's binding site that form key interactions with the ligand. nih.gov These "hotspots" are critical for the stability and specificity of the ligand-protein complex.

For benzamide derivatives, studies have identified several key residues that form hydrogen bonds, which are vital for strong binding. For example, interactions have been observed with residues such as GLY 101, ARG 76, and SER 438 in bacterial protein targets. mdpi.com In other systems, residues like GLN192, GLY143, GLU166, LEU141, SER144, HIS:90, and HIS:232 have been shown to form significant hydrogen bonds with benzamide ligands. walshmedicalmedia.comnih.gov Beyond hydrogen bonding, other interactions like π-π stacking with tyrosine residues can be enhanced by specific moieties on the benzamide scaffold.

Table 3: Key Amino Acid Residues Interacting with Benzamide Derivatives

Target/SystemInteracting Amino Acid ResidueType of Interaction
Bacterial TargetsGLY 101, ARG 76, SER 438Hydrogen Bond
COVID-19 Protease (6LU7)GLN192, GLY143, GLU166, SER144, LEU141Hydrogen Bond
α-AmylaseHIS:90, HIS:232Hydrogen Bond

Pharmacophore Modeling and Lead Optimization (Computational)

Pharmacophore modeling is a computational approach that identifies the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic regions, aromatic rings) that a molecule must possess to be active at a specific biological target. This model serves as a template for designing new molecules or searching databases for compounds with the desired activity.

For a series of N-pyridyl and pyrimidine (B1678525) benzamides with KCNQ2/Q3 potassium channel opening activity, a pharmacophore model was successfully generated. nih.gov This model consisted of four key features: one hydrogen bond donor, one hydrophobic site, and two aromatic rings. nih.gov Such models are crucial for understanding the structure-activity relationship (SAR) and guiding lead optimization by suggesting chemical modifications that could enhance binding affinity and efficacy.

These pharmacophore models are often used to build 3D Quantitative Structure-Activity Relationship (3D-QSAR) models. nih.gov The predictive power of these QSAR models is validated using statistical tools, with strong models showing a high correlation coefficient (R² > 0.80) and excellent predictive power (Q² > 0.7). nih.gov This computational workflow allows for the rapid virtual assessment of new analogs, prioritizing the most promising candidates for synthesis and biological testing. nih.gov

Development of Ligand-Based Pharmacophore Models

Ligand-based pharmacophore modeling is a computational strategy that identifies the essential three-dimensional arrangement of chemical features necessary for a molecule to exert a specific biological effect. This approach is particularly valuable when the 3D structure of the biological target is unknown.

A significant study in this area focused on a series of N-pyridyl and pyrimidine benzamides with activity as KCNQ2/Q3 potassium channel openers, a target for antiepileptic drugs. nih.govtandfonline.com Through the analysis of a set of 43 such compounds, a ligand-based pharmacophore model was developed to define the key molecular features responsible for their biological activity. tandfonline.com The resulting optimal pharmacophore hypothesis, designated DHRR.7, consists of four critical features:

One hydrogen bond donor (D)

One hydrophobic group (H)

Two aromatic rings (R)

This model suggests that the specific spatial arrangement of these four features is crucial for the effective binding and activation of the KCNQ2/Q3 channel by this class of benzamides. nih.govtandfonline.com The robustness of this pharmacophore model was supported by its strong statistical correlation and predictive power, making it a valuable tool for designing new, potentially more potent, N-pyridyl benzamide analogs. nih.govtandfonline.com

Computational Assessment of Drug-likeness and Physicochemical Descriptors (e.g., Lipinski's Rule of Five, logP)

The "drug-likeness" of a compound is a qualitative concept used to evaluate its potential to be an orally active drug in humans. One of the most widely used guidelines for assessing drug-likeness is Lipinski's Rule of Five. This rule establishes that poor absorption or permeation is more likely when a compound violates more than one of the following criteria:

Molecular Weight (MW) ≤ 500 Daltons

Logarithm of the octanol-water partition coefficient (logP) ≤ 5

Hydrogen Bond Donors (HBD) ≤ 5

Hydrogen Bond Acceptors (HBA) ≤ 10

A computational analysis of the specific compound Benzamide, N-methyl-N-2-pyridinyl- against these criteria indicates excellent compliance with Lipinski's Rule of Five. The calculated physicochemical descriptors for the compound demonstrate its favorable drug-like properties.

Physicochemical DescriptorValue for Benzamide, N-methyl-N-2-pyridinyl-Lipinski's Rule of Five GuidelineCompliance
Molecular Weight (MW)212.26 g/mol≤ 500Yes
logP2.29≤ 5Yes
Hydrogen Bond Donors (HBD)0≤ 5Yes
Hydrogen Bond Acceptors (HBA)3≤ 10Yes

Note: The values for Benzamide, N-methyl-N-2-pyridinyl- are computationally predicted.

The data clearly shows that Benzamide, N-methyl-N-2-pyridinyl- does not violate any of Lipinski's rules, suggesting it possesses a physicochemical profile consistent with good oral bioavailability. Its moderate molecular weight and lipophilicity (logP) are within the optimal range for membrane permeability and solubility.

In Silico Prediction of Pharmacokinetic and Pharmacodynamic Profiles

Beyond simple physicochemical rules, computational models can predict a wide range of pharmacokinetic properties, collectively known as ADME (Absorption, Distribution, Metabolism, and Excretion). These predictions are vital for forecasting a drug candidate's behavior in the body.

For the series of N-pyridyl and pyrimidine benzamides, a preliminary pharmacokinetic profile was generated using QikProp, a component of the Schrödinger software suite. tandfonline.com This analysis provided predictions for several key ADME descriptors, offering a glimpse into their potential in vivo performance. tandfonline.com

Predicted PropertyDescriptionFinding for N-Pyridyl Benzamides
Predicted Human Oral AbsorptionEstimates the percentage of the drug absorbed through the gut.Good to moderate
Predicted CNS ActivityPredicts the ability of the compound to cross the blood-brain barrier (BBB). A value of -2 indicates inactive, while +2 is active.Low to moderate CNS penetration
Predicted Aqueous Solubility (logS)Logarithm of the concentration of the compound in a saturated aqueous solution.Varies across the series, generally low to moderate
Compliance with Rule of FiveNumber of violations of Lipinski's Rule of Five.Most analogues showed zero violations

Note: The findings are based on a study of a series of N-pyridyl and pyrimidine benzamides and are indicative of the general properties of this chemical class. tandfonline.com

The in silico ADME profiling of the N-pyridyl benzamide series revealed a generally favorable pharmacokinetic profile. tandfonline.com The prediction of good to moderate oral absorption and compliance with Lipinski's rules for most analogues reinforces their potential as orally administered drugs. tandfonline.com The predicted low to moderate ability to cross the blood-brain barrier is particularly relevant for their development as antiepileptic agents, where central nervous system penetration is a requirement. tandfonline.com These computational predictions provide a strong rationale for the further experimental investigation of this class of compounds.

Structure Activity Relationship Sar Investigations

Systematic Exploration of Structural Features Influencing Biological Target Interactions

The exploration of N-pyridinyl benzamides and related structures has revealed that both the benzamide (B126) and the pyridine (B92270) portions of the molecule are critical for biological activity, and modifications to either ring system can lead to significant changes in potency and selectivity.

Research into benzamide-type inhibitors of Mycobacterium tuberculosis QcrB, for example, has shown that the substitution pattern on the benzamide ring is a key determinant of activity. acs.org Initial studies indicated that smaller, electron-rich substituents at the C-5 position of the benzamide core enhance potency. For instance, replacing a metabolically susceptible morpholine (B109124) group with a smaller, lipophilic methyl group resulted in a more active compound against M. tuberculosis. acs.org Conversely, large aromatic rings at this position were generally not well-tolerated. acs.org

In a different context, studies on allosteric modulators of the metabotropic glutamate (B1630785) receptor 5 (mGlu₅) have highlighted the importance of the nitrogen placement within the heterocyclic ring. A shift from a benzamide core to a picolinamide (B142947) core (where the nitrogen is in the ring attached to the amide carbonyl) was explored. While an unsubstituted picolinamide initially showed an 8-fold reduction in potency compared to its benzamide counterpart, strategic substitution on the picolinamide ring could recover and even enhance this activity. acs.org Specifically, adding a methyl group at the 6-position of the picolinamide ring proved beneficial for potency. acs.org

Furthermore, the nature of the linker between the two aromatic systems is crucial. In the QcrB inhibitor series, replacing an ether oxygen linker at the C-2 position of the benzamide with a nitrogen atom was investigated to assess the impact of a hydrogen bond donor versus an acceptor at this position. acs.org This systematic replacement of core structural motifs is a fundamental strategy for mapping the interaction landscape of a ligand with its receptor.

Impact of Substituent Modifications on Molecular Conformation and Selectivity

Electrostatic and steric factors are paramount in defining the SAR of benzamide derivatives. The introduction of fluorine atoms, for instance, is a common and often successful strategy in medicinal chemistry. In the development of novel binders for the Cereblon (CRBN) protein, it was discovered that incorporating fluorine at the ortho-position of the benzamide scaffold could increase binding affinity. nih.gov This enhancement may be attributed to both electronic effects—where the electron-withdrawing nature of fluorine makes the amide proton more acidic—and the potential for forming intramolecular hydrogen bonds (IMHBs) of the C-X···H–N type. nih.gov

Steric bulk is another critical factor. SAR studies on QcrB inhibitors demonstrated a strong dependency of potency on the size of the substituent at the C-5 position of the benzamide, with smaller groups being favored. acs.org Similarly, within the tight spatial constraints of the thalidomide (B1683933) binding site of CRBN, bulky substituents can be detrimental to binding. nih.gov The conformation of substituents is also important; crystal structures of N-(2-Chloro-phenyl)-2-methyl-benzamide reveal that the C=O bond is syn to the ortho-methyl group on the benzoyl ring, a conformation influenced by steric and electronic interplay. nih.gov

The following table summarizes the impact of various substituents on the activity of benzamide analogs against M. tuberculosis.

Compound IDBenzamide C-5 SubstituentLinkerAmineIC90 (µM)
2 Morpholine2-(3-fluorophenyl)ethoxyPrimary2.8
4a Bromine2-(3-fluorophenyl)ethoxyPrimary5.5
4b Methyl2-(3-fluorophenyl)ethoxyPrimary0.62
22f Methyl4-cyclopropylphenethylSecondary (N-methyl)0.09

This table is adapted from data presented in the study of benzamides as Mycobacterium tuberculosis QcrB inhibitors. acs.org

The amide linker is not merely a passive connector but an active participant in binding. It provides a degree of conformational rigidity while also presenting a hydrogen bond donor (N-H) and acceptor (C=O). The relative orientation of the N-H and C=O bonds (cis/trans) and the dihedral angles between the amide plane and the aromatic rings are critical determinants of the molecule's shape. nih.gov Crystal structure analysis of related compounds shows that intramolecular hydrogen bonds, such as between the amide N-H and the pyridyl nitrogen, can "lock" the molecule into a more planar and rigid conformation, which can be favorable for binding. researchgate.net The replacement of a primary amide with a secondary N-methyl amide was found to be a beneficial modification in QcrB inhibitors, highlighting the importance of the substitution pattern on the amide nitrogen itself. acs.org

Conformational Requirements for Specific Receptor Agonism/Antagonism

The specific three-dimensional arrangement of the N-pyridinyl benzamide scaffold is essential for eliciting a desired biological response, be it agonism or antagonism. The conformational flexibility around the amide bond and the bonds connecting the aromatic rings allows the molecule to adopt different shapes, but only specific conformations are typically active at a given receptor.

For instance, the dihedral angle between the benzamide and pyridinyl rings is a critical parameter. In the crystal structure of a related compound, 4-Methyl-N-[2-(pyridin-2-yl)ethylcarbamothioyl]benzamide, this angle is 71.33°. researchgate.netnih.gov Such a twisted conformation prevents the molecule from being fully planar. The ability to form intramolecular hydrogen bonds often predetermines the ligand's conformation, effectively reducing the energetic cost of adopting the bioactive conformation upon binding. nih.gov In CRBN binders, low-energy conformers were stabilized by IMHBs, and this preferred orientation was maintained in the bound state. nih.gov

Derivation of Design Principles for Rational Ligand Discovery

The cumulative insights from extensive SAR and conformational studies allow for the formulation of guiding principles for the rational design of new, more potent, and selective ligands based on the N-pyridinyl benzamide scaffold.

A primary principle is the strategy of conformational locking . By introducing substituents that encourage the formation of intramolecular hydrogen bonds, the molecule can be pre-organized into its bioactive conformation. This reduces the entropic penalty of binding and can lead to higher affinity. nih.gov This was successfully applied in the design of novel CRBN binders. nih.gov

Another key principle involves the bioisosteric replacement of core fragments. The successful translation of SAR from a benzamide series to a picolinamide series in the development of mGlu₅ modulators demonstrates that core scaffolds can be swapped to improve properties like potency or to circumvent intellectual property. acs.org The knowledge that a 6-methylpicolinamide can be more potent than the corresponding benzamide provides a clear design path for future optimization efforts. acs.org

Applications in Advanced Materials Science and Catalysis

Catalysis and Reaction Engineering

In the field of catalysis, Benzamide (B126), N-methyl-N-2-pyridinyl- and its derivatives play a crucial role as ligands, catalysts, and reagents, contributing to the efficiency and selectivity of various chemical reactions.

Role as Ligands in Transition Metal-Catalyzed Reactions

The nitrogen atom of the pyridine (B92270) ring and the oxygen or nitrogen atom of the amide group in Benzamide, N-methyl-N-2-pyridinyl- can act as donor atoms, making it an effective ligand for coordinating with transition metals. acs.orgmdpi.com This coordination is fundamental to the catalytic activity of the resulting metal complexes. The structure of the ligand can be fine-tuned to influence the steric and electronic properties of the catalyst, thereby controlling the outcome of the reaction.

Transition metal complexes featuring pyridyl-amide ligands have been synthesized and investigated for their catalytic prowess. For instance, nickel(II) and cobalt(III) complexes with pyridyl-amide substituted N-heterocyclic carbene ligands have demonstrated electrocatalytic activity in proton reduction. researchgate.net In these complexes, the ligands, which include pyridyl and amide functionalities, create a specific coordination environment around the metal center, facilitating the catalytic cycle. researchgate.net The geometry of these complexes, often square-planar for nickel(II) or octahedral for cobalt(III), is dictated by the coordination of the ligand and is crucial for their catalytic function. researchgate.net

Development of N-Methyl-N-2-Pyridinyl-Benzamide Conjugates as Heterogeneous Catalysts

While homogeneous catalysts offer high activity and selectivity, their separation from the reaction mixture can be challenging. To address this, researchers have focused on developing heterogeneous catalysts by immobilizing N-methyl-N-2-pyridinyl-benzamide and related structures onto solid supports. This approach combines the catalytic efficiency of the molecule with the practical advantages of heterogeneous catalysis, such as easy recovery and reusability. mdpi.com

**7.1.2.1. Integration with Mesoporous Materials (e.g., SiO₂) **

Mesoporous silica (B1680970) (SiO₂) is a popular choice for a solid support due to its high surface area, tunable pore size, and thermal stability. nih.gov Organic ligands, including those with pyridine and amide groups, can be grafted onto the silica surface to create functionalized materials. nih.govmdpi.com The immobilization of ligands like 2-phenylimidazo[1,2-a]pyridine-3-carbaldehyde (B184341) onto mesoporous silica has been shown to create effective adsorbents for metal ions, a principle that can be extended to create heterogeneous catalysts. nih.govmdpi.com The integration of N-methyl-N-2-pyridinyl-benzamide moieties onto such supports can lead to robust catalysts where the active sites are readily accessible to the reactants.

Performance in Specific Organic Transformations (e.g., Amidation, C-H activation)

Heterogeneous catalysts derived from pyridinyl-benzamide structures have shown promise in specific organic reactions. For example, a bimetallic iron-nickel metal-organic framework (Fe₂Ni-BDC) has been effectively used as a heterogeneous catalyst for the amidation reaction between 2-aminopyridine (B139424) and trans-β-nitrostyrene to produce N-(pyridin-2-yl)-benzamide. mdpi.com This catalyst demonstrated good efficiency and could be recovered and reused multiple times without a significant loss in activity, highlighting the benefits of heterogenization. mdpi.com

The following table summarizes the performance of the Fe₂Ni-BDC catalyst in the synthesis of N-(pyridin-2-yl)-benzamide. mdpi.com

CatalystReactant Molar Ratio (2-aminopyridine:trans-β-nitrostyrene)Temperature (°C)Time (h)Yield (%)
Fe₂Ni-BDC1:1802482
Fe₂Ni-BDC2:1802456

This interactive table is based on data from a study on the synthesis of N-(pyridin-2-yl)-benzamides using a bimetallic metal-organic framework catalyst. mdpi.com

Furthermore, the pyridine motif is a key target for C-H activation, a powerful tool for creating complex molecules. nih.gov While not directly involving N-methyl-N-2-pyridinyl-benzamide, studies on the organolanthanide-catalyzed α-mono-borylation of pyridines demonstrate the potential for selective functionalization at the pyridine ring. nih.gov This suggests that conjugates of N-methyl-N-2-pyridinyl-benzamide could be designed to direct C-H activation reactions at specific positions.

N-Methylbenzamide as a Reagent and Catalyst in General Organic Synthesis

N-methylbenzamide, a closely related compound, is a versatile reagent and catalyst in its own right. chemicalbook.com It participates in various organic transformations, including condensation and acylation reactions. chemicalbook.com Its utility stems from its chemical structure, which allows it to be a precursor in the synthesis of more complex organic molecules. chemicalbook.com In some instances, N-methylbenzamide can act as a catalyst, leading to higher yields and more efficient synthetic processes. chemicalbook.com

Functional Materials Development

Beyond catalysis, N-methylbenzamide finds applications in the development of functional materials. Its incorporation into polymers and resins can enhance their physical properties, such as thermal stability, flexibility, and chemical resistance. chemicalbook.com This makes it a valuable component in the formulation of high-performance materials for various industries. chemicalbook.com

Building Blocks for Supramolecular Architectures

The molecular structure of Benzamide, N-methyl-N-2-pyridinyl- makes it a compelling candidate as a building block for the construction of complex supramolecular architectures. The presence of the pyridine ring, with its nitrogen atom, offers a site for hydrogen bonding and metal coordination. The amide group itself is a classic motif for forming robust hydrogen-bonded networks. The combination of these features allows for the potential formation of well-defined, self-assembled structures.

N-substituted amides, in general, are recognized as valuable building blocks in the synthesis of more complex organic molecules. fiveable.me The specific arrangement of the pyridyl and benzoyl groups in this compound could direct the formation of unique supramolecular assemblies through a combination of hydrogen bonding, π-π stacking interactions between the aromatic rings, and potential metal coordination. These interactions are fundamental to creating materials with tailored properties for applications in areas such as molecular recognition, sensing, and catalysis.

Components in Polymer and Resin Synthesis

Benzamide, N-methyl-N-2-pyridinyl- possesses functional groups that could allow it to be incorporated into polymer and resin synthesis. The aromatic rings (both the benzene (B151609) and pyridine rings) can be functionalized to introduce polymerizable groups. For instance, the introduction of vinyl or acrylic functionalities would enable its use as a monomer in addition polymerization, leading to polymers with pendant N-methyl-N-2-pyridinyl-benzamide groups.

Furthermore, the core structure can be modified to create diamines or diacids, which are essential monomers for condensation polymerization to produce polyamides or polyesters. Polyamides containing pyridine rings in their backbones are known to exhibit high thermal stability and good mechanical properties. researchgate.net The incorporation of the N-methyl-N-2-pyridinyl-benzamide moiety could impart specific properties to the resulting polymer, such as altered solubility, thermal behavior, and metal-coordinating capabilities. The synthesis of polymers from monomers containing preformed benzimidazole (B57391) rings, which share structural similarities with the pyridine-benzamide linkage, has been shown to yield high-performance materials. csic.es

Enhancing Physical Properties of Materials (e.g., Thermal Stability, Flexibility)

The inclusion of Benzamide, N-methyl-N-2-pyridinyl- as a component in a material could significantly enhance its physical properties. The rigid aromatic rings and the polar amide group can contribute to increased intermolecular forces, potentially leading to higher thermal stability. Aromatic polyamides, for instance, are known for their exceptional thermal resistance. nih.gov The introduction of a pyridine unit into a polyamide backbone can also lead to excellent thermal resistance. researchgate.net

The N-methyl substitution on the amide nitrogen prevents the formation of traditional N-H---O hydrogen bonds that are characteristic of secondary amides and contribute to the rigidity of many polyamides. This could lead to increased flexibility and solubility in organic solvents compared to their N-H counterparts, making the resulting materials more processable. The balance between the rigidity of the aromatic rings and the potential for increased flexibility due to the N-methylation offers a pathway to fine-tune the mechanical properties of materials. The incorporation of heteroatoms like nitrogen within an aromatic structure can enhance thermal stability through resonance effects. longdom.org

Below is a table summarizing the potential impact of incorporating Benzamide, N-methyl-N-2-pyridinyl- on material properties, based on the characteristics of its functional groups.

PropertyPotential Influence of Benzamide, N-methyl-N-2-pyridinyl-Rationale
Thermal Stability IncreasePresence of aromatic rings and amide linkage. researchgate.netnih.gov
Flexibility Increase (relative to secondary amides)N-methyl group disrupts intermolecular hydrogen bonding.
Solubility Increase (relative to secondary amides)Disruption of hydrogen bonding can improve solubility in organic solvents. researchgate.net
Metal Coordination PossiblePyridine nitrogen can act as a coordination site.

Applications in Photolytic Materials

The pyridine and benzamide moieties within Benzamide, N-methyl-N-2-pyridinyl- suggest potential applications in photolytic materials. Pyridinyl radicals, which can be generated photochemically, are known to participate in various chemical transformations. acs.org The compound could potentially be used in systems where photoinitiated reactions are desired.

While direct photolytic applications of this specific compound are not widely reported, related structures are of interest. For example, some benzamide derivatives are mentioned in the context of photolytic cleavage, suggesting that the amide bond can be engineered to be light-sensitive. researchgate.net The interaction of the pyridine ring, a known chromophore, with the benzamide group could lead to interesting photophysical properties, such as fluorescence or phosphorescence, which are crucial for the development of photolytic materials and sensors. The incorporation of a bifuran moiety, which is also a heterocyclic aromatic system, into polyamides has been shown to result in strong UV absorption, a desirable property for photolytic materials. acs.org

Role as Solvents in Analytical and Synthetic Procedures

N,N-disubstituted amides are a class of polar aprotic solvents that are widely used in organic synthesis due to their ability to dissolve a wide range of organic and inorganic compounds and their relatively high boiling points. Prominent examples include N,N-dimethylformamide (DMF) and N,N-dimethylacetamide (DMAc).

Based on its structure, Benzamide, N-methyl-N-2-pyridinyl- can be classified as an N,N-disubstituted amide. Its polarity, arising from the carbonyl group and the pyridine nitrogen, coupled with its expectedly high boiling point due to its molecular weight and aromatic nature, suggests its potential as a high-boiling polar aprotic solvent. Such solvents are particularly useful for reactions that require elevated temperatures. acs.org The presence of the pyridine ring could also allow it to act as a basic catalyst or a ligand in certain reactions. However, its synthesis cost and potential reactivity might limit its widespread use as a bulk solvent compared to simpler amides.

Ligand Design and Coordination Chemistry

Design Principles for Benzamide-Derived Multidentate Ligands

The design of multidentate ligands derived from benzamide (B126) structures, such as Benzamide, N-methyl-N-2-pyridinyl-, is guided by several key principles aimed at creating specific coordination environments around a metal center. The presence of both a pyridine (B92270) nitrogen and an amide group offers multiple potential binding sites.

The pyridine ring provides a soft N-donor site, which readily coordinates to a variety of transition metals. The amide group, however, presents more complex coordination behavior. It can coordinate through the carbonyl oxygen, which is a hard donor, or, upon deprotonation, through the amide nitrogen, a harder N-donor. The N-methyl and N-pyridinyl substituents on the amide nitrogen significantly influence its coordination properties. The presence of the N-methyl group makes the amide tertiary, preventing the typical deprotonation and subsequent N-coordination seen in primary and secondary amides. This directs the coordination to primarily involve the pyridine nitrogen and the amide oxygen.

Synthesis and Characterization of Metal Complexes

While specific studies on the synthesis and characterization of Mn(II), Ni(II), and Zn(II) complexes with Benzamide, N-methyl-N-2-pyridinyl- are not extensively documented in publicly available literature, the general behavior of related benzamide and pyridine-containing ligands provides a strong basis for understanding their potential coordination chemistry.

The synthesis of metal complexes with ligands analogous to Benzamide, N-methyl-N-2-pyridinyl- is typically achieved by reacting the ligand with a metal salt (e.g., chloride, nitrate, or acetate) in a suitable solvent, such as ethanol (B145695) or methanol. The stoichiometry of the reaction (metal-to-ligand ratio) can be varied to isolate complexes with different numbers of ligands per metal ion. For ligands with multiple donor sites, the formation of both mononuclear and polynuclear complexes is possible. For instance, studies on N-(pyrrolidinobenzyl)benzamide have shown the formation of 1:2 metal-to-ligand complexes with Co(II), Ni(II), Cu(II), and Zn(II). asianpubs.org Similarly, the synthesis of N-(pyridin-2-yl)-benzamides has been achieved through reactions catalyzed by bimetallic metal-organic frameworks. mdpi.com

Infrared (IR) Spectroscopy is a crucial tool for characterizing metal complexes of benzamide-derived ligands. The coordination of the ligand to a metal ion typically results in shifts in the vibrational frequencies of key functional groups. For N,N-disubstituted benzamides, the C=O stretching vibration is of particular interest. In the free ligand, this band appears around 1630-1650 cm⁻¹. Upon coordination of the amide oxygen to a metal ion, a shift to a lower frequency (red shift) is expected due to the weakening of the C=O bond. For example, in N-alkylated poly(p-benzamide), the amide carbonyl absorption is observed at 1640 cm⁻¹. researchgate.net The vibrational modes of the pyridine ring are also sensitive to coordination.

The table below shows typical IR spectral data for a related N-benzylbenzamide, which can be used as a reference for what might be expected for Benzamide, N-methyl-N-2-pyridinyl- and its complexes.

Functional GroupFree Ligand (cm⁻¹)Coordinated Ligand (cm⁻¹)
Amide C=O Stretch~1645Lower frequency shift
Pyridine C=N Stretch~1590Shift upon coordination
C-N Stretch~1313Shift upon coordination
Data based on analogous compounds. researchgate.net

The coordination geometry of the metal center in complexes with benzamide-derived ligands is influenced by the nature of the metal ion, the ligand-to-metal ratio, and the presence of counter-ions or solvent molecules in the coordination sphere.

Octahedral Geometry: This is a common coordination geometry for Mn(II) and Ni(II) complexes, often achieved with two or three bidentate ligands coordinating to the metal center. For example, Ni(II) complexes with 2-((thiophen-2-ylmethylene)amino)benzamide have been assigned a distorted octahedral geometry. researchgate.net In such a scenario with Benzamide, N-methyl-N-2-pyridinyl-, a complex of the type [M(L)₂X₂] (where L is the benzamide ligand and X is a monodentate anion like Cl⁻) would likely adopt an octahedral arrangement.

Tetrahedral Geometry: This geometry is often favored by Zn(II) due to its d¹⁰ electronic configuration. Complexes of the type [M(L)X₂] or [M(L)₂]²⁺ can adopt a tetrahedral or distorted tetrahedral geometry. For example, Zn(II) complexes of 2-((thiophen-2-ylmethylene)amino)benzamide have been assigned a tetrahedral geometry. researchgate.net

The coordination environment in related metal complexes with pyridyl-substituted ligands can be quite diverse, ranging from simple mononuclear species to complex polymeric structures, often influenced by the participation of the pyridyl nitrogen in bridging interactions. mdpi.com

Mechanistic Insights into Ligand-Target Interactions (e.g., Receptor Binding, Enzyme Inhibition)

Substituted benzamides are a well-established class of compounds with significant activity at various neuroreceptors, particularly dopamine (B1211576) and serotonin (B10506) receptors.

Investigation of Interactions with Neurotransmitter Systems (e.g., Dopamine, Serotonin Receptors)

While specific mechanistic studies on Benzamide, N-methyl-N-2-pyridinyl- are limited, the extensive research on related benzamide derivatives provides a framework for understanding its potential interactions with dopamine and serotonin receptors.

Dopamine Receptors: Many substituted benzamides are known to be antagonists at dopamine D₂ receptors. nih.gov The affinity and selectivity for different dopamine receptor subtypes (D₂, D₃, D₄) are highly dependent on the nature and position of substituents on the benzamide scaffold. nih.govacs.org Structure-activity relationship (SAR) studies have shown that the substituents on the amide nitrogen play a crucial role in determining the binding affinity. For instance, in a series of (S)-N-(3-pyrrolidinyl)benzamide derivatives, the N-substituent was found to be important for affinity to D₂, D₃, and D₄ receptors. nih.gov It is plausible that the N-methyl-N-2-pyridinyl moiety of the title compound could confer a specific binding profile at dopamine receptors. The interaction likely involves hydrogen bonding with key amino acid residues in the receptor's binding pocket, as well as hydrophobic and aromatic interactions.

Serotonin Receptors: Benzamide derivatives also exhibit significant interactions with various serotonin (5-HT) receptor subtypes. nih.govnih.gov For example, some benzamides are known to act as agonists at 5-HT₄ receptors. nih.gov The affinity for different 5-HT receptor subtypes is also dictated by the substitution pattern. Studies on N-[(1-long alkyl-2-pyrrolidinyl)methyl]benzamides have demonstrated potent affinities for the 5-HT₁A receptor. asianpubs.org The interaction of these compounds with serotonin receptors is thought to involve a combination of hydrogen bonds, ionic interactions, and hydrophobic interactions with specific residues within the receptor's transmembrane domains. nih.gov

The table below summarizes the receptor binding affinities of a representative benzamide derivative, highlighting the potential for this class of compounds to interact with multiple neurotransmitter systems.

CompoundReceptorKi (nM)
(S)-(+)-N-(1-Benzyl-3-pyrrolidinyl)-5-chloro-4-[(cyclopropylcarbonyl) amino]-2-methoxybenzamideDopamine D₂2300
Dopamine D₃21
Dopamine D₄2.1
Data from a study on related benzamide derivatives. nih.gov

Studies on Enzyme Inhibition Mechanisms and Specificity

The benzamide scaffold, particularly when functionalized with a pyridine ring, is a well-established pharmacophore in drug discovery, known for its role in enzyme inhibition. researchgate.net While specific inhibitory data for Benzamide, N-methyl-N-2-pyridinyl- is not extensively documented in publicly available literature, the inhibitory activities of closely related analogs provide significant insights into its potential mechanisms and specificity.

Derivatives of N-pyridinylbenzamide have been investigated as inhibitors of various enzymes. For example, a series of N-(Pyridin-3-yl)benzamides have been identified as potent and selective inhibitors of human aldosterone (B195564) synthase (CYP11B2), with IC50 values in the nanomolar range. These compounds exhibited high selectivity over other cytochrome P450 enzymes like CYP11B1, CYP17, and CYP19. nih.gov

In the context of serine/threonine kinases, N-methyl nicotinamide (B372718) and N-methyl pyridazine-3-carboxamide (B1582110) derivatives, which are structurally related to the N-methyl-N-pyridinyl-benzamide core, have been identified as highly selective allosteric inhibitors of Tyrosine Kinase 2 (TYK2). researchgate.netnih.gov These compounds bind to the pseudokinase domain of TYK2, demonstrating a mechanism of action that offers high selectivity over other Janus kinases (JAKs). researchgate.net

The following table summarizes the inhibitory activity of various benzamide derivatives against different enzymes, illustrating the potential of this chemical class as enzyme inhibitors.

Derivative ClassTarget EnzymeReported ActivityReference
N-(Pyridin-3-yl)benzamidesAldosterone Synthase (CYP11B2)IC50 = 53-166 nM nih.gov
N-Methyl Nicotinamide AnalogsTyrosine Kinase 2 (TYK2)Potent cellular inhibition of IL-23 and IFNα signaling nih.gov
Picolinamide (B142947) AnalogsCytochrome P450 1A2 (CYP1A2)IC50 < 100 nM acs.org
4-(2-hydroxyphenyl)-1-[2'-[N-(2''-pyridinyl)-p-fluorobenzamido]ethyl]piperazine5-HT1A ReceptorKi = 7 nM nih.gov

Biomimetic Studies and Metal Coordination in Biological Models

The ability of Benzamide, N-methyl-N-2-pyridinyl- to coordinate with metal ions makes it a candidate for biomimetic studies, where synthetic complexes are designed to mimic the structure and function of metalloenzymes. These studies are crucial for understanding biological processes and for the development of novel catalysts.

The coordination of metal ions by ligands containing pyridine and amide functionalities is a common motif in biological systems. For instance, the active sites of many metalloenzymes feature metal ions coordinated to histidine residues (containing a pyridine-like imidazole (B134444) ring) and polypeptide backbones (containing amide bonds).

Biomimetic complexes often utilize ligands that replicate the coordination environment of the native enzyme. Research on dimetal complexes with ligands containing picolyl arms (pyridinylmethyl groups) has provided insights into the stabilization of phosphate (B84403) esters, mimicking the action of certain phosphatases. nih.gov The study of such complexes helps in understanding how the metal center's charge and coordination geometry influence its catalytic activity. nih.gov

While direct biomimetic studies involving Benzamide, N-methyl-N-2-pyridinyl- are not widely reported, the principles derived from related systems are applicable. The coordination of metal ions like Cu(II), Zn(II), or Fe(II)/Fe(III) to this ligand could create models for the active sites of various metalloenzymes. The specific geometry imposed by the N-methyl-N-2-pyridinyl-benzamide ligand would influence the substrate binding and catalytic turnover of these biomimetic models.

Future Research Directions and Perspectives

Advancement in Eco-Friendly and Sustainable Synthetic Methodologies

A primary focus for future research will be the development of green and sustainable methods for synthesizing Benzamide (B126), N-methyl-N-2-pyridinyl-. numberanalytics.com Traditional synthesis routes for amides can be resource-intensive and generate considerable waste. mdpi.comnih.gov Consequently, there is a strong push towards catalytic solutions that minimize environmental impact. numberanalytics.com The exploration of biocatalysis, using enzymes to perform the synthesis in mild, aqueous conditions, represents a significant step towards greener chemistry. numberanalytics.com

Furthermore, the adoption of modern synthetic technologies such as flow chemistry, microwave irradiation, and ultrasound-assisted synthesis is anticipated. numberanalytics.comnih.govnih.gov These techniques can lead to shorter reaction times, increased energy efficiency, and improved yields. numberanalytics.comnih.gov The development of one-pot syntheses, where multiple reaction steps are consolidated, will also be instrumental in streamlining processes and reducing the generation of byproducts. researchgate.net The overarching goal is to devise synthetic strategies that are not only efficient but also adhere to the principles of sustainability. numberanalytics.commdpi.com

Green Chemistry ApproachPotential AdvantageRelevant Technologies
Catalysis Reduced waste, milder conditions, reusability. numberanalytics.comBiocatalysis, Metal-Organic Frameworks. numberanalytics.commdpi.com
Alternative Energy Faster reactions, improved energy efficiency. nih.govnih.govMicrowave irradiation, Ultrasonication. nih.govnih.gov
Process Intensification Minimized waste, higher efficiency. researchgate.netOne-pot reactions, Flow chemistry. numberanalytics.comresearchgate.net

Integration of Artificial Intelligence and Machine Learning in Predictive Design

Artificial intelligence (AI) and machine learning (ML) are set to become indispensable tools in the design of novel analogues of Benzamide, N-methyl-N-2-pyridinyl-. numberanalytics.comnih.gov These computational methods can analyze vast datasets to identify critical structure-activity and structure-property relationships, enabling the predictive design of molecules with specific, desired characteristics. chemistryworld.comacs.org This in silico approach drastically cuts down the time and resources required for the traditional cycle of synthesis and testing. nih.govacs.org

Exploration of Novel Applications in Niche Materials Science Fields

The distinctive electronic and coordinating properties of Benzamide, N-methyl-N-2-pyridinyl- make it a promising candidate for pioneering applications in materials science. chemicalbook.com Its capacity to bind with metal ions could be harnessed in the creation of novel metal-organic frameworks (MOFs) or coordination polymers. researchgate.netrsc.org These materials could be designed with specific porosities and functionalities for uses in gas storage, chemical separations, and heterogeneous catalysis. researchgate.net

Additionally, the compound's aromatic system suggests potential for its use in organic electronics. chemicalbook.com Future investigations might explore its role as a component in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), or as a charge-transporting material. The ability to fine-tune its electronic properties through targeted chemical modifications will be crucial for realizing its potential in these high-tech applications. chemicalbook.com

Deeper Understanding of Complex Molecular Interactions in Diverse Environments

A more profound understanding of the non-covalent interactions involving Benzamide, N-methyl-N-2-pyridinyl- is fundamental to advancing its application. Future research will likely utilize advanced spectroscopic methods and computational modeling to dissect the complex interplay of forces such as hydrogen bonding and π-π stacking. nih.govresearchgate.net These interactions are pivotal as they dictate the molecule's self-assembly, crystal packing, and binding affinity with other molecules. nih.govrsc.org

Studies using dispersion-corrected density functional calculations have already shed light on the subtle interplay between intermolecular attraction and molecular conformation in benzamide crystals. nih.govresearchgate.net Gaining a detailed picture of how the molecule behaves in different solvents, at interfaces, and within biological systems will inform the rational design of new derivatives for specific purposes, from catalysis to medicinal chemistry. nih.govmdpi.com

Type of InteractionSignificanceInvestigative Technique
Hydrogen Bonding Influences crystal structure and binding. nih.govrsc.orgNMR Spectroscopy, X-ray Crystallography. rsc.org
π-π Stacking Affects molecular packing and electronic properties. nih.govnih.govComputational Modeling, Spectroscopic Analysis. nih.govresearchgate.net
Coordination Bonds Enables formation of metal complexes for catalysis. researchgate.netresearchgate.netSingle-Crystal X-ray Diffraction, IR Spectroscopy. rsc.org

Expanding the Scope of Coordination Chemistry and Catalytic Functions

The coordination chemistry of Benzamide, N-methyl-N-2-pyridinyl- presents a fertile ground for discovery. The molecule's structure, featuring both a pyridinyl nitrogen and an amide group, offers multiple coordination sites, making it a versatile N,O-bidentate ligand for a wide array of metal ions. researchgate.netmdpi.comnih.gov Future work will involve the synthesis and characterization of new metal complexes, exploring their unique geometries and electronic structures. researchgate.net

A major focus will be on harnessing these novel complexes for catalysis. mdpi.com The specific steric and electronic environment created by the ligand can be tailored to develop catalysts with superior activity, selectivity, and stability for various organic transformations. researchgate.net Research into their application in reactions such as transfer hydrogenation, cross-coupling reactions, and polymerization could significantly broaden the synthetic utility of this adaptable molecular framework. researchgate.netmdpi.com

Q & A

Q. What are the common synthetic routes for preparing N-methyl-N-2-pyridinyl benzamide, and what reaction conditions are critical for optimizing yield?

Methodological Answer: The synthesis of N-methyl-N-2-pyridinyl benzamide typically involves condensation reactions between pyridine-containing amines and benzoyl derivatives. Key steps include:

  • Amide bond formation : Reacting 2-aminopyridine with methyl-substituted benzoyl chloride in the presence of pyridine as a base to neutralize HCl byproducts .
  • Purification : Use of column chromatography (silica gel, ethyl acetate/hexane eluent) to isolate the product .
  • Yield optimization : Controlling reaction temperature (reflux in acetone or dichloromethane) and stoichiometric ratios of reagents (e.g., 1:1.2 molar ratio of amine to acyl chloride) .

Q. Which spectroscopic and analytical techniques are essential for confirming the structural integrity of N-methyl-N-2-pyridinyl benzamide?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR identify protons and carbons in the pyridinyl and benzamide moieties. For example, the methyl group adjacent to the pyridine ring appears as a singlet at ~3.3 ppm .
  • Infrared (IR) Spectroscopy : Confirms amide C=O stretching (~1650 cm⁻¹) and N-H bending (~1550 cm⁻¹) .
  • Elemental Analysis : Validates empirical formula (e.g., C₁₃H₁₃N₂O) with <0.4% deviation .
  • X-ray Crystallography : Resolves crystal packing and bond angles, often using SHELX software for refinement .

Advanced Research Questions

Q. How can researchers design N-methyl-N-2-pyridinyl benzamide derivatives to explore structure-activity relationships (SAR) in antimicrobial applications?

Methodological Answer:

  • Functional group modifications : Introduce electron-withdrawing groups (e.g., -CF₃) to enhance lipophilicity and metabolic stability, as seen in anti-tubercular analogs .
  • Bioisosteric replacement : Substitute the pyridinyl group with pyrazine or piperazine rings to improve target binding, guided by docking simulations .
  • Biological testing : Evaluate minimum inhibitory concentrations (MICs) against Mycobacterium tuberculosis H37Ra using microplate Alamar Blue assays .

Q. What methodologies are employed to resolve crystallographic data discrepancies when determining the structure of N-methyl-N-2-pyridinyl benzamide metal complexes?

Methodological Answer:

  • High-resolution data collection : Use synchrotron radiation (λ = 0.7–1.0 Å) to improve signal-to-noise ratios .
  • Refinement protocols : Apply SHELXL for anisotropic displacement parameters and twin refinement in cases of twinned crystals .
  • Validation tools : Utilize PLATON to check for missed symmetry and Coot for real-space refinement of ligand geometries .

Q. In the synthesis of heterocyclic compounds from N-methyl-N-2-pyridinyl benzamide precursors, how does modulating reagent basicity influence product selectivity?

Methodological Answer:

  • Cyclization pathways : Basic conditions (e.g., NaH in THF) favor benzimidazolone formation via intramolecular nucleophilic attack, while acidic conditions promote benzodiazepine derivatives through electrophilic activation .
  • Solvent effects : Polar aprotic solvents (DMF, DMSO) stabilize transition states in cyclization, enhancing selectivity for six-membered rings .
  • Kinetic vs. thermodynamic control : Lower temperatures (<0°C) favor kinetic products (e.g., five-membered rings), whereas higher temperatures favor thermodynamic stability .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.